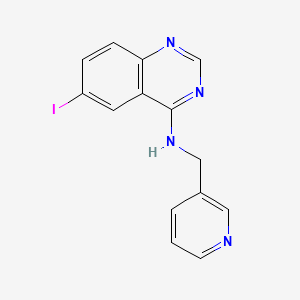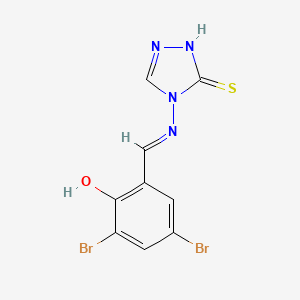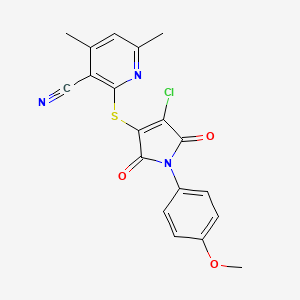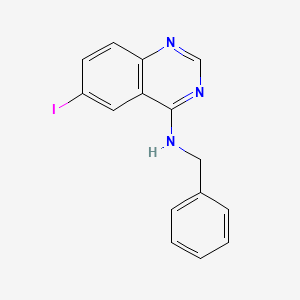
6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine
Vue d'ensemble
Description
6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine is a useful research compound. Its molecular formula is C14H11IN4 and its molecular weight is 362.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pd-Catalyzed Amination Reactions : A study explored the synthesis of derivatives of 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine for use in Pd-catalyzed amination reactions. These reactions are significant in creating new bonds in organic compounds, which is a fundamental process in medicinal chemistry (Garlapati et al., 2012).
Treatment of Atrial Fibrillation : Another research disclosed a phenyl quinazoline derivative as a potent IKur current blocker, showing potential for treating atrial fibrillation. The study highlighted the importance of structural modifications to enhance pharmacokinetic profiles and reduce brain penetration (Gunaga et al., 2017).
Antitumor Activity and Kinase Inhibition : A study discovered novel quinazolinones with significant antitumor activity against various cancer cell lines, including breast and colon cancer. These compounds were found to inhibit multiple kinases such as ABL, ALK, and c-RAF, providing insights into their mechanism of action (El Sayed et al., 2016).
Synthesis of Quinazolin-4(3H)-ones : Research focusing on the synthesis of quinazolin-4(3H)-ones, a class of compounds important in medicinal chemistry, demonstrated the applicability of amidine arylation methods. Such syntheses are crucial for developing new pharmaceutical compounds (Li et al., 2013).
Antibacterial Activity : A study synthesized derivatives of 6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine and evaluated their antibacterial activity, demonstrating their potential as novel antibacterial agents (Singh et al., 2010).
Anticancer Agents : Another research synthesized a series of 2,4-disubstituted quinazolines, derived from quinazolin-4-amine, as potential anticancer agents. The compounds exhibited significant anticancer activity, indicating their potential as therapeutic agents for cancer treatment (Gurubasavaraj & Moshin, 2020).
Propriétés
IUPAC Name |
6-iodo-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN4/c15-11-3-4-13-12(6-11)14(19-9-18-13)17-8-10-2-1-5-16-7-10/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVTUSFXERYHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=NC3=C2C=C(C=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl 6-methyl 4-[(5-hydroxypentyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7744109.png)
![Diethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B7744110.png)
![4-[(Furan-2-ylmethyl)-amino]-quinoline-3,6-dicarboxylic acid diethyl ester](/img/structure/B7744114.png)
![Diethyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7744115.png)
![(4-Oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yloxy)-acetonitrile](/img/structure/B7744127.png)

![2-methoxy-6-nitro-4-[(E)-N-(3-sulfanyl-4H-1,2,4-triazol-4-yl)carboximidoyl]phenol](/img/structure/B7744133.png)
![4-[(E)-(4-butoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B7744139.png)

![3-[(6-Iodoquinazolin-4-yl)amino]phenol](/img/structure/B7744170.png)


![3-O-ethyl 8-O-methyl 4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]quinoline-3,8-dicarboxylate](/img/structure/B7744185.png)